![molecular formula C14H8ClN3 B14586169 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-75-1](/img/structure/B14586169.png)
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of indolo-naphthyridines, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine typically involves starting from suitable 2-chloro-1,8-naphthyridines. One efficient method includes the cyclization of 2-chloro-1,8-naphthyridines with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indolo-naphthyridines .
科学的研究の応用
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism by which 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine exerts its effects involves its interaction with cellular targets. For instance, its cytostatic activity is attributed to its ability to interfere with DNA synthesis and cell division in tumor cells. The presence of specific functional groups in the molecule allows it to bind to molecular targets and disrupt normal cellular functions .
類似化合物との比較
Similar Compounds
6H-indolo[2,3-b][1,8]naphthyridine: Similar in structure but may have different substituents and biological activities.
1,8-naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents and overall structure.
Uniqueness
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is unique due to the presence of the chlorine atom and the specific arrangement of the indole and naphthyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
61634-75-1 |
|---|---|
分子式 |
C14H8ClN3 |
分子量 |
253.68 g/mol |
IUPAC名 |
2-chloro-1H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C14H8ClN3/c15-12-6-5-8-7-10-9-3-1-2-4-11(9)16-14(10)18-13(8)17-12/h1-7H,(H,16,17,18) |
InChIキー |
GVUIFSRABKAPTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=C(NC4=NC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


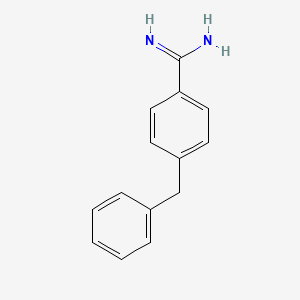
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
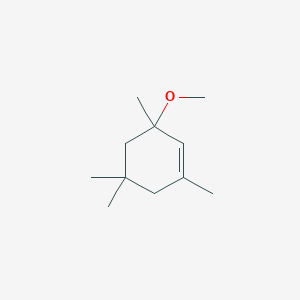
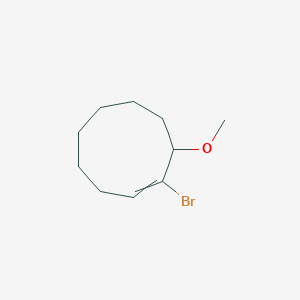
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

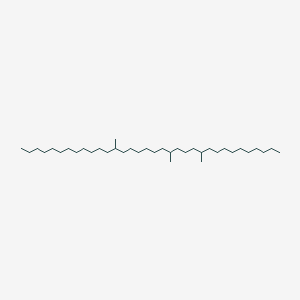
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
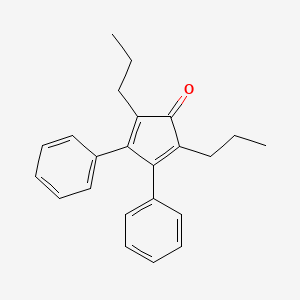
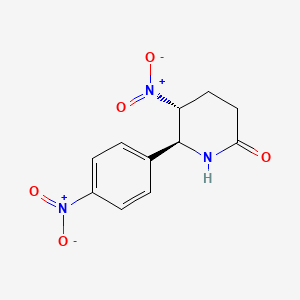
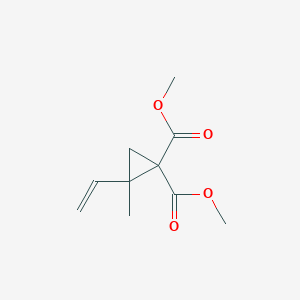
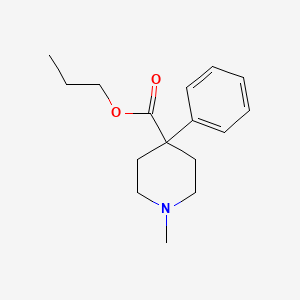
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)
